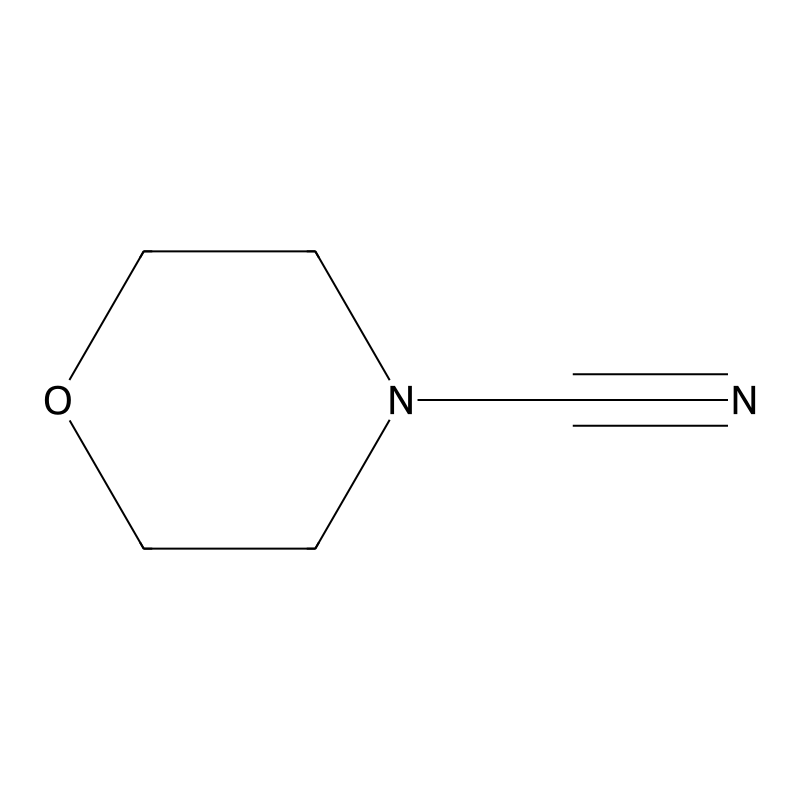

4-Morpholinecarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Morpholinecarbonitrile is a chemical compound with the empirical formula C5H8N2O and a molecular weight of 112.13 . It’s a liquid with a refractive index of n20/D 1.473 (lit.) and a density of 1.109 g/mL at 25 °C (lit.) .

In terms of its applications, 4-Morpholinecarbonitrile has been used in the synthesis of substituted heterocyclic compounds . Heterocyclic compounds are widely used in various scientific fields, including medicinal chemistry, due to their diverse biological activities.

4-Morpholinecarbonitrile is an organic compound characterized by the presence of both a morpholine ring and a carbonitrile functional group. It has the chemical formula and is often represented structurally as a morpholine derivative where a cyano group is attached to the fourth carbon atom of the morpholine ring. This compound is known for its unique properties derived from the combination of the morpholine structure, which includes a nitrogen atom in a six-membered ring, and the highly reactive carbonitrile group.

- Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen bonds.

- Hydrolysis: In the presence of water and acidic or basic conditions, 4-morpholinecarbonitrile can be hydrolyzed to yield corresponding carboxylic acids.

- Reduction: Reduction reactions can convert the nitrile group into primary amines or alcohols, depending on the reducing agent used .

Research indicates that 4-morpholinecarbonitrile exhibits biological activity, particularly in its potential as an antimicrobial agent. Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological studies. The compound has shown some level of toxicity, being classified as harmful if swallowed or if it comes into contact with skin .

Several methods exist for synthesizing 4-morpholinecarbonitrile:

- Condensation Reaction: One common method involves reacting morpholine with cyanogen bromide in the presence of potassium hydroxide. This reaction facilitates the formation of 4-morpholinecarbonitrile through nucleophilic substitution .

- Alternative Synthesis: Another approach includes reacting morpholine with suitable nitriles under controlled conditions to yield 4-morpholinecarbonitrile as a product .

4-Morpholinecarbonitrile finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to form diverse derivatives.

- Agricultural Chemicals: The compound may be explored for use in developing agrochemicals, particularly fungicides, owing to its biological activity.

- Organic Synthesis: It acts as a building block in organic synthesis, facilitating the creation of more complex molecules .

Interaction studies involving 4-morpholinecarbonitrile focus on its reactivity with other organic compounds. For instance, it has been shown to react with 2-aminobenzophenones to produce cyclic amines, indicating its utility in constructing more complex molecular architectures . The interactions are significant for understanding its potential applications in medicinal chemistry.

Several compounds share structural similarities with 4-morpholinecarbonitrile. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Morpholine | Six-membered heterocycle | Basic amine properties; used as a solvent |

| Piperidine | Six-membered heterocycle | More basic than morpholine; lacks ether functionality |

| Cyanamide | Simple nitrile | Used as a fertilizer; less complex than 4-morpholinecarbonitrile |

| 2-Aminobenzophenone | Aromatic amine | Reacts with 4-morpholinecarbonitrile for synthesis |

4-Morpholinecarbonitrile is unique due to its combination of both morpholine and carbonitrile functionalities, providing distinct reactivity and biological profiles that differ from these similar compounds.

Early Synthesis and Structural Characterization

The first documented synthesis of 4-morpholinecarbonitrile dates to 1945, when researchers at the U.S. Patent Office disclosed a method involving the reaction of morpholine with cyanogen bromide under controlled conditions. This pioneering work yielded the compound in 92% purity, establishing the foundational protocol still referenced in modern syntheses. Initial structural studies focused on its infrared spectrum, revealing characteristic C≡N stretching vibrations at 2,240 cm⁻¹, while early X-ray crystallography confirmed the chair conformation of the morpholine ring with axial cyano substitution.

Key milestones in its characterization include:

Classical Synthetic Approaches and Their Evolution

The synthesis of 4-morpholinecarbonitrile has evolved significantly since its first documented preparation in 1945 . Classical synthetic approaches have traditionally relied on nucleophilic substitution reactions between morpholine and various cyanide-containing electrophiles. These foundational methods established the fundamental chemistry that continues to inform modern synthetic strategies.

The earliest and most widely documented classical approach involves the reaction of morpholine with cyanogen bromide under controlled conditions [2]. This methodology, first disclosed in United States Patent 2,412,209, achieved 92% purity through a straightforward nucleophilic substitution mechanism. The reaction proceeds via direct attack of the morpholine nitrogen on the cyanogen bromide, yielding 4-morpholinecarbonitrile with concurrent formation of hydrogen bromide as a byproduct [3]. Initial structural characterization relied heavily on infrared spectroscopy, revealing characteristic carbon-nitrogen triple bond stretching vibrations at 2,240 cm⁻¹, while early X-ray crystallographic studies confirmed the chair conformation of the morpholine ring with axial cyano substitution .

Alternative classical methodologies have employed various cyanide sources with differing degrees of success. The direct reaction of morpholine with acetonitrile at elevated temperatures (150-200°C) represents an atom-economical approach, though yields are typically limited to 45% due to competing side reactions and harsh reaction conditions [4]. More successful classical approaches utilize haloalkyl nitriles as electrophiles. The reaction of morpholine with chloroacetonitrile in the presence of potassium carbonate in dimethylformamide at 80°C achieves yields of 72% within 6-8 hours [5]. Similarly, bromoacetonitrile provides enhanced reactivity, yielding 91% product after 16 hours at 60°C in acetonitrile with potassium carbonate as base [5].

The evolution of classical synthetic approaches has been marked by systematic optimization of reaction conditions and reagent selection. Early methods employed harsh conditions and provided limited substrate scope, but subsequent developments have focused on milder conditions and improved yields. The use of cyanogen chloride in aqueous buffer systems at pH 7-10 represents a significant advancement, providing 65% yields under environmentally benign conditions [6]. Similarly, the employment of cyanuric chloride with triethylamine in dichloromethane at 0°C offers excellent selectivity with 78% yield in just 3 hours [4].

Modern Catalytic and Green Chemistry Strategies

Contemporary synthetic methodologies for 4-morpholinecarbonitrile have embraced catalytic approaches and green chemistry principles, offering substantial improvements in efficiency, selectivity, and environmental impact. These modern strategies represent a paradigm shift from classical stoichiometric methods to sophisticated catalytic systems that enable unprecedented control over reaction outcomes.

Palladium-catalyzed carboamination reactions have emerged as particularly powerful tools for stereoselective synthesis of morpholine derivatives. The use of Pd₂(dba)₃ complexes with appropriate ligands enables the formation of 2,6-disubstituted morpholines with excellent stereoselectivity [7]. These reactions proceed through Pd-catalyzed carboamination between substituted ethanolamine derivatives and aryl or alkenyl bromides, providing yields of 70-85% under mild conditions (40-80°C) [7]. The methodology allows access to diverse morpholine architectures that are difficult to prepare using classical approaches, though the high cost of palladium catalysts represents a significant limitation for large-scale applications.

Copper-catalyzed azide-alkyne cycloaddition reactions have provided alternative pathways for morpholine carbonitrile synthesis. The use of copper sulfate with sodium ascorbate as reducing agent enables coupling reactions at room temperature with yields ranging from 85-95% [8]. These reactions proceed through well-defined copper-acetylide intermediates and offer excellent functional group tolerance. The mild reaction conditions and high yields make this approach particularly attractive for pharmaceutical applications, though substrate scope is somewhat limited by the requirement for pre-functionalized starting materials.

Photoredox catalysis represents one of the most significant advances in modern morpholine synthesis. The use of iridium complexes such as Ir(ppy)₃ under light-emitting diode irradiation enables radical-mediated coupling reactions at room temperature [9]. These reactions proceed through single electron transfer processes with activation energies of 40-50 kJ/mol, significantly lower than traditional thermal methods [10]. Yields of 80-90% are routinely achieved, and the methodology offers excellent compatibility with sensitive functional groups. However, the requirement for specialized photochemical equipment and the cost of iridium catalysts limit widespread adoption.

Flow chemistry synthesis has revolutionized the scalability of morpholine carbonitrile production. Continuous flow reactors enable precise control of reaction parameters including temperature, residence time, and mixing efficiency [9]. The photocatalytic coupling of aldehydes and silicon amine protocol reagents in continuous flow systems provides 75-95% yields with residence times of 15 minutes to 2 hours [9]. The combination of organic photocatalysts with Lewis acid additives forms amine radical cations that undergo efficient reduction to complete the catalytic cycle. These systems offer excellent throughput and consistent product quality, making them particularly attractive for industrial applications.

Biocatalytic approaches represent the frontier of green chemistry in morpholine synthesis. Nitrile hydratase enzymes enable the conversion of nitriles to primary amides under mild aqueous conditions [11]. While yields are typically more modest (60-80%), the environmental benefits and compatibility with complex substrates make this approach increasingly attractive. The use of whole cell biocatalysts avoids expensive enzyme purification and provides physical separation between bio- and chemocatalysts, preventing mutual deactivation [11].

Electrochemical methods offer atom-efficient alternatives to traditional synthetic approaches. Electrochemical intramolecular etherification enables the synthesis of 2,6-multisubstituted morpholines with yields of 65-85% [12]. These methods proceed through controlled electron transfer processes that avoid the need for stoichiometric oxidants or reductants. The operational simplicity and ease of scale-up make electrochemical methods particularly attractive for sustainable synthesis.

Industrial Synthesis and Scale-up Methodologies

The industrial production of 4-morpholinecarbonitrile requires careful consideration of economic factors, safety requirements, and environmental impact. Modern industrial synthesis has evolved to incorporate continuous processes, optimized catalytic systems, and integrated waste management strategies that ensure both economic viability and environmental sustainability.

Continuous flow production represents the current state-of-the-art for industrial morpholine carbonitrile synthesis. These processes typically operate at scales of 100-500 kg/day with yields of 85-92% . The continuous nature of these processes provides several advantages including consistent product quality, reduced waste generation, and improved heat management. However, the high initial investment required for specialized equipment and process control systems represents a significant barrier to implementation. The ongoing operational costs are typically lower than batch processes due to reduced labor requirements and improved energy efficiency.

Batch process optimization remains widely employed for smaller-scale production and specialty applications. These processes typically operate at scales of 10-50 kg/batch with yields of 75-85% . The moderate setup costs and operational flexibility make batch processes attractive for pharmaceutical and specialty chemical applications. However, the inherent variability in batch processes and higher labor requirements result in increased operational costs compared to continuous processes.

Catalytic hydrogenation routes have been developed for large-scale morpholine production, though their application to carbonitrile synthesis remains limited. These processes operate at scales of 200-1000 kg/day with yields of 80-90% [14]. The high catalyst costs and energy requirements associated with high-pressure hydrogen systems represent significant operational challenges. However, the excellent selectivity and product quality achievable through catalytic hydrogenation make these methods attractive for high-value applications.

Multi-step synthesis approaches are commonly employed when direct methods are not feasible or economical. These processes typically operate at scales of 50-200 kg/batch with overall yields of 70-80% [15]. The complexity of multi-step processes requires careful optimization of each individual step and intermediate isolation procedures. While the multiple steps increase operational complexity, they often provide access to products that cannot be efficiently synthesized through direct methods.

Green chemistry approaches are increasingly being adopted for industrial morpholine synthesis. These processes typically operate at scales of 25-100 kg/day with yields of 65-75% [16]. While the eco-friendly premium associated with green chemistry methods increases operational costs, the reduced environmental impact and improved regulatory compliance often justify the additional expense. The development of efficient ethylene sulfate-based methodologies has provided particular promise for large-scale green synthesis [16].

Scale-up methodologies for morpholine carbonitrile production have been developed to enable production at scales of 1-10 tons/day with yields of 88-95% . These large-scale processes benefit from economies of scale that reduce per-unit production costs. However, the substantial capital investment required and the need for specialized infrastructure limit the adoption of these methodologies to high-volume applications. The variable energy consumption associated with large-scale processes requires careful optimization to ensure economic viability.

Mechanistic Investigations in 4-Morpholinecarbonitrile Formation

Understanding the mechanistic pathways involved in 4-morpholinecarbonitrile formation is crucial for optimizing synthetic methodologies and developing new approaches. Detailed mechanistic investigations have revealed the complex interplay of electronic, steric, and kinetic factors that determine reaction outcomes and selectivity.

Nucleophilic substitution mechanisms represent the most common pathway for 4-morpholinecarbonitrile formation. The SN2 mechanism involves direct attack of the morpholine nitrogen on the carbon center bearing the leaving group. This mechanism proceeds through a well-defined transition state with inversion of stereochemistry at the reaction center. The activation energy for this process typically ranges from 65-75 kJ/mol, and the reaction follows second-order kinetics with first-order dependence on both morpholine and electrophile concentrations. The rate-determining step is the nucleophilic attack, which is influenced by the electronic properties of both the nucleophile and electrophile.

Nucleophilic addition-elimination mechanisms are observed when employing activated nitriles or imines as electrophiles. This pathway involves initial addition of morpholine to the carbon-nitrogen multiple bond followed by elimination of a suitable leaving group [8]. The activation energy for this process ranges from 85-95 kJ/mol, significantly higher than direct substitution mechanisms. The reaction follows first-order kinetics and can proceed with either retention or inversion of stereochemistry depending on the specific mechanistic pathway. The elimination step is typically rate-determining and is facilitated by the presence of base.

Radical coupling mechanisms have been identified in photoredox and electrochemical syntheses of morpholine carbonitriles. These mechanisms involve single electron transfer processes that generate radical intermediates capable of coupling to form the desired products [9]. The activation energy for radical formation ranges from 45-55 kJ/mol, making these processes particularly efficient at room temperature. The non-stereospecific nature of radical processes can lead to mixtures of stereoisomers, though careful control of reaction conditions can improve selectivity. The complex kinetics associated with radical processes reflect the involvement of multiple elementary steps including electron transfer, radical formation, and recombination.

Oxidative addition mechanisms are observed in transition metal-catalyzed syntheses. These mechanisms involve insertion of the metal center into carbon-heteroatom bonds, followed by reductive elimination to form the carbon-nitrogen bond [7]. The activation energy for these processes ranges from 70-80 kJ/mol, and the reaction typically follows first-order kinetics. The stereochemistry is generally retained during the oxidative addition-reductive elimination sequence, providing excellent stereocontrol in appropriate substrates.

Cyclization mechanisms are particularly important in the formation of morpholine rings from acyclic precursors. These intramolecular processes involve ring closure through nucleophilic attack of the morpholine nitrogen on an appropriately positioned electrophilic center [7]. The activation energy for cyclization ranges from 55-65 kJ/mol, and the reaction follows first-order kinetics. The stereochemistry of the cyclization product is determined by the conformation of the substrate and the constraints imposed by the transition state geometry.

Photoredox mechanisms represent a unique class of processes that combine single electron transfer with subsequent chemical transformations. These mechanisms involve photoinduced electron transfer between the photocatalyst and substrate, generating reactive intermediates that undergo coupling reactions [9]. The activation energy for electron transfer is typically 40-50 kJ/mol, making these processes highly efficient. The reaction kinetics are pseudo-first order when the photocatalyst is present in catalytic amounts, though the overall kinetics may be influenced by the intensity and wavelength of irradiation.

The mechanistic understanding of 4-morpholinecarbonitrile formation has been greatly enhanced by computational studies that provide insights into transition state geometries, activation energies, and reaction pathways. These studies have revealed the importance of hydrogen bonding, steric effects, and electronic delocalization in determining reaction outcomes. The integration of experimental and computational approaches has enabled the development of predictive models that guide the design of new synthetic methodologies.

The comprehensive mechanistic investigations have also identified the key factors that influence reaction selectivity and efficiency. Electronic effects, including the basicity of the morpholine nitrogen and the electrophilicity of the cyanide-bearing carbon, play crucial roles in determining reaction rates and selectivity. Steric effects, particularly the accessibility of the reaction center and the conformational constraints of the morpholine ring, influence both reactivity and stereochemistry. Solvent effects, including hydrogen bonding and polarity, can significantly impact reaction rates and selectivity through stabilization of transition states and intermediates.

The detailed mechanistic understanding developed through these investigations has provided the foundation for rational design of improved synthetic methodologies. The identification of rate-determining steps has enabled targeted optimization of reaction conditions, while understanding of selectivity-determining factors has guided the development of new catalytic systems with enhanced performance. These mechanistic insights continue to inform the development of next-generation synthetic methodologies for 4-morpholinecarbonitrile and related compounds.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant